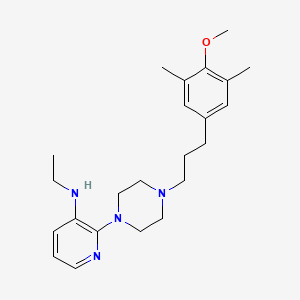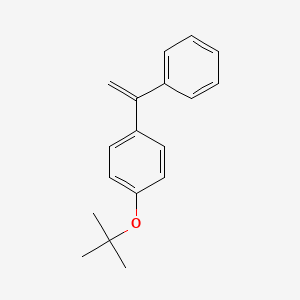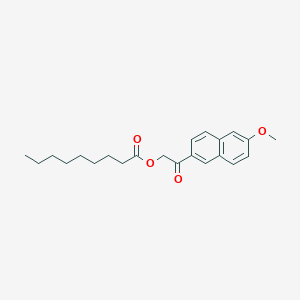
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid is a chemical compound with the molecular formula C6H18N4This compound is a colorless, oily liquid that is soluble in polar solvents and has a fishy, ammoniacal odor . It is used in various applications, including as a chelating agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of ethylenediamine with ethylene oxide or ethylene dichloride. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide . The reaction can be represented as follows:
C2H4(NH2)2+2C2H4O→C6H18N4
Industrial Production Methods
In industrial settings, N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is produced by the reaction of ethylenediamine with ethylene dichloride in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to increase the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides such as chloroform or bromoform are used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use in treating diseases such as Wilson’s disease due to its copper-chelating properties.
Industry: Utilized in the production of epoxy resins and as a curing agent for adhesives .
Mechanism of Action
The mechanism of action of N’,N’-bis(2-aminoethyl)ethane-1,2-diamine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes. For example, it inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This chelation process is crucial in its application for treating diseases like Wilson’s disease, where excess copper needs to be removed from the body .
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: Contains three amino groups and is structurally similar but has different properties.
Tetraethylenepentamine: Contains five amino groups and is used in similar applications.
Uniqueness
N’,N’-bis(2-aminoethyl)ethane-1,2-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful as a chelating agent in various applications, including medicine and industry .
Properties
CAS No. |
138145-64-9 |
|---|---|
Molecular Formula |
C6H21Cl3N4O12 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;perchloric acid |
InChI |
InChI=1S/C6H18N4.3ClHO4/c7-1-4-10(5-2-8)6-3-9;3*2-1(3,4)5/h1-9H2;3*(H,2,3,4,5) |
InChI Key |
NLGXAYBVGOAKPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)CCN)N.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)





![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

